3-Sulfobenzoic acid;hydrate

Description

Significance of Aromatic Sulfonic Acids in Contemporary Chemical Science

Aromatic sulfonic acids are a class of organic compounds that are characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic ring. numberanalytics.com This functional group imparts unique properties to these molecules, making them highly significant in various fields of chemistry. numberanalytics.comcapitalresin.com They are notably used as intermediates in the synthesis of a wide array of products, including detergents, dyes, and pharmaceuticals. numberanalytics.combritannica.com In the pharmaceutical industry, for example, they are precursors to sulfonamide antibiotics. numberanalytics.com The presence of the sulfonic acid group often enhances the water solubility of compounds, a desirable characteristic in many applications. capitalresin.combritannica.com

The synthesis of aromatic sulfonic acids is typically achieved through sulfonation, an electrophilic aromatic substitution reaction. numberanalytics.com This process is a cornerstone of industrial organic chemistry. numberanalytics.com Furthermore, the reversible nature of sulfonation allows the sulfonic acid group to be used as a temporary blocking group in complex organic syntheses, directing other substituents to specific positions on the aromatic ring before being removed. libretexts.org Aromatic sulfonic acids also serve as catalysts in various organic reactions and are key components in the production of ion-exchange resins. britannica.comcapitalresin.com Their role extends to the photography industry, where they contribute to the quality and stability of photographic materials. capitalresin.com

Overview of 3-Sulfobenzoic Acid Hydrate's Fundamental Role in Synthetic and Materials Chemistry

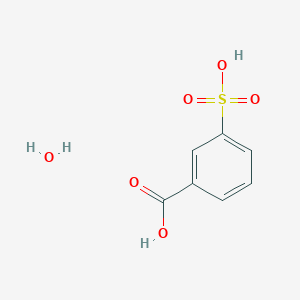

3-Sulfobenzoic acid, also known as m-sulfobenzoic acid, is an aromatic sulfonic acid that also contains a carboxylic acid group (-COOH). cymitquimica.com Its hydrated form, 3-sulfobenzoic acid hydrate (B1144303), is a white to off-white crystalline solid. cymitquimica.commuscatchemical.com The presence of both the sulfonic acid and carboxylic acid groups makes it a highly polar and water-soluble compound. cymitquimica.comsolubilityofthings.com

In synthetic chemistry, 3-sulfobenzoic acid is a valuable intermediate. It is utilized in the preparation of various organic compounds, including dyes and pharmaceuticals. cymitquimica.comsolubilityofthings.com Its bifunctional nature, possessing both a strong acidic sulfonate group and a weaker carboxylic acid group, allows for a range of chemical transformations. solubilityofthings.com

In the realm of materials chemistry, 3-sulfobenzoic acid and its salts have shown significant promise, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov The carboxylate and sulfonate groups can coordinate to metal ions in various ways, leading to the formation of diverse and complex structures. nih.govrsc.org These materials are of interest for their potential applications in areas such as catalysis, gas storage, and as semiconductor materials. capitalresin.comnih.gov For instance, coordination polymers incorporating sulfobenzoate have been investigated for their semiconductor properties. nih.gov

Physicochemical Properties of 3-Sulfobenzoic Acid Hydrate

| Property | Value |

| Chemical Formula | C7H6O5S |

| Molecular Weight | 202.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, limited solubility in non-polar organic solvents. solubilityofthings.com |

Research Findings on 3-Sulfobenzoic Acid Hydrate

Recent research has highlighted the utility of 3-sulfobenzoic acid in creating novel materials with interesting properties.

Semiconductor Properties: Some coordination polymers incorporating sulfobenzoate have been found to exhibit properties of wide band gap indirect semiconductors. nih.gov

Structural Diversity: The flexibility of the sulfonate and carboxylate groups in coordinating to metal ions allows for the formation of a variety of structures, from one-dimensional chains to complex three-dimensional frameworks. researchgate.netnih.gov This structural diversity is a key area of investigation in the design of new materials with tailored properties.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-sulfobenzoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTKFHGZCIPEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Sulfobenzoic Acid Hydrate

Modern and Environmentally Conscious Synthesis Routes

The industrial production of 3-Sulfobenzoic acid has traditionally faced challenges related to effluent generation and product purity. Modern synthetic strategies increasingly focus on developing environmentally benign processes that offer high yields, excellent purity, and opportunities for solvent and reagent recycling.

A notable advancement in the synthesis of 3-Sulfobenzoic acid is a process involving the hydrolysis of 3-(chlorosulfonyl)benzoic acid followed by the removal of water via azeotropic distillation. google.comgoogleapis.com This method is distinguished by its high yield, exceptional product purity, and a significant reduction in environmental impact compared to conventional techniques. google.com The process begins by mixing 3-(chlorosulfonyl)benzoic acid with water and a water-immiscible solvent. The mixture is then heated to boiling to expel the water through azeotropic distillation, after which the crystallized 3-Sulfobenzoic acid is isolated. google.com

The efficiency of the azeotropic distillation method is highly dependent on the careful selection and optimization of reaction parameters.

Solvent Selection : The choice of solvent is critical. It must be immiscible with water and a poor solvent for 3-Sulfobenzoic acid to allow for its crystallization. Aromatic hydrocarbons such as toluene (B28343) and xylene have been successfully used. google.com Typically, 1.5 to 3 parts by weight of the solvent are used per part of 3-(chlorosulfonyl)benzoic acid. googleapis.com

Water Content : The amount of water used for the initial hydrolysis can range from 0.1 to 10 parts by weight per part of 3-(chlorosulfonyl)benzoic acid. googleapis.com

Pressure and Temperature : The azeotropic removal of water can be performed at reduced, atmospheric, or superatmospheric pressure. google.comgoogleapis.com Atmospheric pressure is often preferred for its operational simplicity. google.comgoogleapis.com Following the complete removal of water, the resulting suspension of crystallized product in the solvent is cooled, typically to a temperature between 5°C and 40°C, before filtration. googleapis.com

The table below summarizes typical reaction parameters from experimental examples.

| Parameter | Value / Type | Source |

| Starting Material | 3-(Chlorosulfonyl)benzoic acid | google.com |

| Hydrolysis Agent | Water | google.com |

| Solvent | Toluene or Xylene | google.com |

| Pressure | Atmospheric | google.comgoogleapis.com |

| Post-Distillation Cooling | Room Temperature (5-40°C) | googleapis.com |

This modern process is characterized by its ability to produce 3-Sulfobenzoic acid in high yield and purity.

Yield : The reported yields for this method are consistently high, typically exceeding 94% of the theoretical maximum. google.comgoogleapis.com

Purity : The purity of the final product is generally greater than 97%, as determined by titration. google.comgoogleapis.com A significant advantage of this method is the absence of chloride impurities, such as alkali metal chlorides, which can be a problem in other processes. google.comgoogleapis.com

The following interactive data table presents specific yield and purity data from documented examples.

| Solvent Used | Yield (%) | Purity (%) |

| Toluene | 95.4 | 98.2 |

| Xylene | 95.6 | 97.7 |

| Xylene | 95.6 | 97.5 |

Data sourced from patent examples describing the azeotropic distillation method. google.comgoogleapis.com

A primary advantage of the azeotropic distillation method is its environmentally conscious design, which minimizes waste and allows for the recycling of materials.

Solvent Recycling : The process is designed for a circular economy. The water-immiscible solvent, such as toluene or xylene, is separated from the distilled water and can be directly returned to the azeotropic distillation step, minimizing solvent waste and procurement costs. google.com

To appreciate the advancements of the azeotropic distillation method, it is useful to compare it with traditional synthesis routes.

A long-standing method for producing 3-Sulfobenzoic acid is the direct sulfonation of benzoic acid using oleum (B3057394) (fuming sulfuric acid) at elevated temperatures, such as 130°C to 200°C. google.comgoogle.com

This conventional process, however, presents several significant disadvantages:

Environmental Impact : The workup of the reaction mixture typically involves pouring it into a water-ice mixture and precipitating the product as a salt by adding sodium chloride. google.com This procedure results in the formation of a large quantity of dilute sulfuric acid contaminated with sodium chloride, which is challenging and costly to treat or dispose of, posing a considerable environmental burden. google.comgoogleapis.com

Product Purity : The purity of the product from the oleum method can be compromised. For instance, the high concentration of sodium chloride used for precipitation can lead to a final product containing as little as 75% of the desired sodium salt of 3-Sulfobenzoic acid. google.com While process modifications have been made to improve purity, they still generate the problematic saline sulfuric acid waste stream. google.com

Energy Consumption : Alternative older hydrolysis methods, which involve using a large excess of water and performing multiple distillations to remove it, are extremely energy-intensive. google.com

In contrast, the azeotropic distillation method avoids the generation of contaminated sulfuric acid, uses recyclable solvents, and produces a purer product with higher yields, marking a significant improvement in the sustainable synthesis of 3-Sulfobenzoic acid. google.comgoogleapis.com

Comparative Analysis with Conventional Sulfonation Techniques

Direct Sulfonation with Sulfur Trioxide (SO₃)

Advanced Post-Synthesis Purification and Isolation Protocols

Following synthesis, crude 3-sulfobenzoic acid must undergo purification to remove unreacted starting materials, byproducts, and residual reagents. Advanced protocols are essential for achieving the high purity required for its various applications.

Recrystallization is a primary technique for purifying solid organic compounds like 3-sulfobenzoic acid. alfa-chemistry.com This method leverages the differences in solubility between the desired compound and impurities at varying temperatures. alfa-chemistry.comma.edu 3-Sulfobenzoic acid is highly soluble in water, particularly hot water, due to its polar sulfonic acid and carboxylic acid groups. solubilityofthings.comyoutube.com

The general process involves dissolving the crude solid in a minimum amount of a hot solvent (such as water) to create a saturated solution. ma.eduyoutube.com Any insoluble impurities can be removed at this stage by hot filtration. youtube.com The hot, saturated solution is then allowed to cool slowly. ma.edu As the temperature decreases, the solubility of the 3-sulfobenzoic acid drops, causing it to crystallize out of the solution in a pure form, while the more soluble impurities remain in the mother liquor. alfa-chemistry.comma.edu The pure crystals are then collected by filtration. youtube.com The efficiency of purification can be confirmed by the improved color and physical appearance of the resulting crystals. libretexts.org

Table 1: Synthesis and Purification of 3-Sulfobenzoic Acid via Hydrolysis of 3-(chlorosulfonyl)benzoic acid Data derived from a patented process demonstrating purification via azeotropic distillation and precipitation. google.com

| Parameter | Example 1 (Toluene) | Example 2 (Xylene) | Example 3 (Xylene) |

| Starting Material | 300 g of 3-(chlorosulfonyl)benzoic acid (38.8% water) | 300 g of 3-(chlorosulfonyl)benzoic acid (38.8% water) | 250 g of 3-(chlorosulfonyl)benzoic acid (35.9% water) |

| Solvent | 500 g Toluene | 600 g Xylene | 500 g Xylene |

| Water Distilled Off | 164 ml | 260 ml | 171 ml |

| Yield | 95.4% | 95.6% | 95.6% |

| Purity (by titration) | 98.2% | 97.7% | 97.5% |

To ensure the effectiveness of purification, the final product's purity must be verified using quantitative analytical methods. These methods provide precise measurements of the compound's concentration and can detect trace impurities.

One common and effective technique is titration . As an acid, 3-sulfobenzoic acid can be accurately quantified by titrating it with a standardized base. This method was used to determine the purity of synthesized batches, yielding results greater than 97%. google.com

Another powerful analytical tool is High-Performance Liquid Chromatography (HPLC) . Reverse-phase (RP) HPLC methods have been developed for the analysis of 3-sulfobenzoic acid. sielc.com This technique separates the compound from impurities based on their differential partitioning between a stationary phase and a mobile phase, allowing for precise quantification and purity assessment. sielc.com The scalability of HPLC methods also allows them to be used for the isolation of impurities in preparative separations. sielc.com

Chemical Reactivity and Derivatization of 3 Sulfobenzoic Acid Hydrate

Mechanistic Studies of Principal Chemical Transformations

The reactivity of 3-Sulfobenzoic acid is characterized by reactions at both the aromatic ring and the carboxylic acid functional group. The electronic properties of the sulfonic acid and carboxylic acid groups significantly influence the pathways of these transformations.

Pathways of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions for 3-Sulfobenzoic acid primarily occur at the acyl carbon of the carboxyl group, following the general mechanism of nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com This pathway is significantly more favorable than nucleophilic aromatic substitution, as the benzene (B151609) ring is electron-rich and substituted with electron-withdrawing groups, making it inherently resistant to attack by nucleophiles.

The mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comnih.gov

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid (or a more reactive derivative like an acyl chloride). This breaks the C=O pi bond and forms a tetrahedral intermediate. nih.gov

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the leaving group (e.g., -OH, -Cl). nih.gov

The direct reaction with a negatively charged nucleophile is often difficult because the acidic proton of the carboxylic acid is readily abstracted, forming a highly unreactive carboxylate. libretexts.org Therefore, the carboxylic acid is typically "activated" by converting the hydroxyl group into a better leaving group. libretexts.org This can be achieved by converting the carboxylic acid into an acyl chloride, an anhydride, or an activated ester. libretexts.orgnih.gov The reactivity of these derivatives is directly related to the stability of the leaving group; for instance, acid chlorides are highly reactive because the chloride ion is an excellent leaving group. youtube.comkhanacademy.org

Characteristics of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups already present on the 3-Sulfobenzoic acid ring are both deactivating and meta-directing. vanderbilt.edu

Deactivating Nature : Both functional groups are strongly electron-withdrawing, which reduces the electron density of the aromatic ring. This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. vanderbilt.edu

Regioselectivity (Meta-Direction) : The electron-withdrawing nature of these groups destabilizes the positively charged carbocation intermediate (the arenium ion) that is formed during the reaction. libretexts.org This destabilization is most pronounced when the electrophile adds to the ortho or para positions relative to the substituent. Consequently, the transition states for ortho and para attack are higher in energy than the transition state for meta attack. The substitution, therefore, occurs preferentially at the meta position (C5), which is meta to both the C1-carboxyl and C3-sulfonyl groups. vanderbilt.edulibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. lumenlearning.com For 3-Sulfobenzoic acid, these reactions would require harsh conditions (e.g., strong acids, high temperatures) due to the ring's deactivated nature. The incoming electrophile would be directed to the C5 position.

Formation of Esters and Amides from 3-Sulfobenzoic Acid

The carboxylic acid group of 3-Sulfobenzoic acid can be converted into esters and amides, which are important derivatives. These transformations are classic examples of nucleophilic acyl substitution.

Esterification: The formation of esters from 3-Sulfobenzoic acid is typically achieved through Fischer esterification. masterorganicchemistry.com This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com The mechanism involves the acid catalyst protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. masterorganicchemistry.comlibretexts.org

Amidation: Direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. sciepub.com To form an amide, the carboxylic acid must first be activated. A common laboratory method is to convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting 3-(chlorosulfonyl)benzoic acid can then readily react with a primary or secondary amine to yield the corresponding amide. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct condensation of the carboxylic acid and amine. libretexts.org

| Reaction | Reagents | Product Type | General Conditions |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl/Ethyl 3-sulfobenzoate | Heating/Reflux ijstr.orgasianpubs.orgresearchgate.net |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (e.g., NH₃, RNH₂, R₂NH) | 3-Sulfobenzamide | Stepwise reaction libretexts.orgnih.govarkat-usa.org |

| Amidation | Amine, Coupling Agent (e.g., DCC) | 3-Sulfobenzamide | One-pot synthesis libretexts.org |

Synthesis and Characterization of Novel Derivatives

The dual functionality of 3-Sulfobenzoic acid makes it a versatile precursor for the synthesis of a wide range of novel derivatives with tailored properties for various applications.

Design and Preparation of Functionalized Sulfobenzoate Derivatives

Researchers have utilized 3-Sulfobenzoic acid and its salts to create new materials, including ionic liquids and coordination polymers. The design of these derivatives leverages the distinct properties of the carboxylate and sulfonate groups.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, often exhibiting unique properties like low vapor pressure and high thermal stability. nih.govsolvionic.com The sodium salt of 3-Sulfobenzoic acid has been used as an anion source in the synthesis of novel protic ionic liquids (PILs). sigmaaldrich.comfrontiersin.org For example, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate was synthesized using sodium 3-sulfobenzoate. sigmaaldrich.com The properties of such ILs can be tuned by altering the cation-anion combination, making them suitable for applications as "green solvents" or electrolytes. nih.govnih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgwpi.edu The carboxylate and sulfonate groups of 3-Sulfobenzoic acid can both coordinate to metal centers, making it an excellent candidate for a multitopic linker in MOF synthesis. It has been used to prepare complexes with lanthanide ions (Cerium, Neodymium) in conjunction with cucurbit google.comuril, demonstrating its utility in constructing complex supramolecular assemblies. sigmaaldrich.comsigmaaldrich.com The resulting frameworks can have applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Organic Salts and Co-crystals: The acidic nature of both functional groups allows 3-Sulfobenzoic acid to form salts with various organic bases. For instance, it has been used to prepare 4,4′-(ethene-1,2-diyl)dipyridinium bis(3-carboxybenzenesulfonate), an organic salt where the sulfobenzoate acts as the counter-ion. sigmaaldrich.com

Exploration of Derivatives as Building Blocks in Organic Synthesis

In organic synthesis, a "synthon" is an idealized fragment used in retrosynthetic analysis to plan the synthesis of a target molecule. ajrconline.orgwikipedia.org Derivatives of 3-Sulfobenzoic acid, with their bifunctional nature, serve as valuable building blocks or synthons for constructing more complex molecules, particularly in the fields of medicinal and materials chemistry.

The strategic modification of either the carboxylic acid or the sulfonic acid group allows for stepwise construction of larger molecules. For example, the carboxylic acid can be converted to an ester or amide, while the sulfonic acid group remains available for further reactions or to impart specific properties like water solubility. nih.gov

The synthesis of novel heterocyclic compounds is an area where such building blocks are crucial. nih.govimpactfactor.orgjddtonline.info While direct examples starting from 3-Sulfobenzoic acid are specific to targeted research, the general principle involves using a pre-functionalized aromatic ring as a scaffold. The sulfonate group can act as a directing group or a site for further transformation (e.g., conversion to a sulfonyl chloride, which can then react with amines to form sulfonamides), while the carboxylate-derived functional group (ester, amide) can participate in cyclization or coupling reactions. This approach allows for the efficient synthesis of complex molecular architectures with a high degree of functional diversity.

Coordination Chemistry and Metal Organic Frameworks Mofs

3-Sulfobenzoic Acid Hydrate (B1144303) as a Ligand in Metal Coordination Complexes

The unique arrangement of a carboxylate and a sulfonate group on the aromatic ring of 3-sulfobenzoic acid hydrate makes it an intriguing ligand for the synthesis of metal coordination complexes. These functional groups can coordinate to metal ions in several ways, including monodentate, bidentate, and bridging fashions, leading to the formation of discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.

The hydrothermal reaction of lanthanide salts with the three isomers of sulfobenzoic acid, in the presence of cucurbit mdpi.comuril, has been shown to yield a variety of coordination complexes. asianpubs.org Specifically, with the meta isomer (3-sulfobenzoic acid), isomorphous complexes with cerium (Ce) and neodymium (Nd) have been synthesized. asianpubs.org In these compounds, the 3-sulfobenzoate ligand exists in its protonated form, with the carboxylic acid group retaining its proton. asianpubs.org

A key feature of these lanthanide complexes is the coordination of the metal ion by the monodentate sulfonate group. asianpubs.org This interaction is noteworthy as the ligand does not act as a bridge to form the polymeric structure. Instead, a columnar assembly is created through the coordination of each metal ion to two cucurbit mdpi.comuril molecules. asianpubs.org

Table 1: Lanthanide Coordination Compounds with 3-Sulfobenzoic Acid Hydrate

| Lanthanide Ion | Compound Formula | Key Structural Feature |

|---|---|---|

| Cerium (Ce) | {[Ce(3-SBH)(H2O)4]2CB6}·4NO3 | Monodentate sulfonate coordination |

Note: 3-SBH refers to the protonated 3-sulfobenzoate ligand.

While the formation of polymeric bismuth(III) complexes with various sulfonate-containing ligands is known, specific examples utilizing 3-sulfobenzoic acid to form polymeric structures are not extensively detailed in the available research. However, the principles of their formation can be understood from related structures. Bismuth(III) ions are known to form coordination polymers with heteroaromatic carboxylate ligands, where the varied coordination modes of the carboxylate groups are crucial in the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.net

Applications in the Construction of Metal-Organic Frameworks (MOFs)

The bifunctional nature of 3-sulfobenzoic acid hydrate makes it a valuable component in the design and synthesis of Metal-Organic Frameworks (MOFs). The ability of both the carboxylate and sulfonate groups to coordinate with metal centers allows for the creation of robust frameworks with interesting topologies and potential applications in areas such as catalysis and gas storage. nih.gov

The design of MOFs using 3-sulfobenzoic acid is guided by the principles of reticular chemistry, where the geometry of the organic linker and the coordination preference of the metal ion dictate the final topology of the framework. The presence of two different functional groups, carboxylate and sulfonate, on the same linker introduces additional complexity and opportunities for tuning the MOF's structure and properties.

Key design principles include:

Control of Coordination Environment: The choice of metal ion and reaction conditions (e.g., pH, solvent) can influence whether the carboxylate, the sulfonate, or both groups coordinate to the metal centers. The sulfonate group is generally a weaker coordinating group than the carboxylate. rsc.org

Topological Diversity: The bent nature of the 3-sulfobenzoate linker can lead to the formation of non-interpenetrated or interpenetrated frameworks with various network topologies. The functional groups can direct the assembly of the framework and influence its porosity and stability. kpi.ua

Functionalization of Pores: The sulfonate group can be oriented towards the pores of the MOF, creating a highly polar environment. This can be advantageous for applications such as proton conductivity or selective adsorption of polar molecules. nih.govpsgcas.ac.in The introduction of functional groups can also impact the local rigidity and dynamic properties of the framework. researchgate.net

The synthesis of zinc(II) and cadmium(II) MOFs with 3-sulfobenzoic acid can be achieved through solvothermal or hydrothermal methods. These methods involve heating a mixture of the metal salt and the organic linker in a suitable solvent. While specific examples of zinc and cadmium MOFs with 3-sulfobenzoic acid are not prevalent in the reviewed literature, the construction of coordination polymers with these metals and similar carboxylate-based ligands is well-established.

For instance, the hydrothermal synthesis of a zinc(II) coordination polymer with 5-hydroxyisophthalic acid, a related aromatic dicarboxylic acid, resulted in a one-dimensional framework that forms a 3D supramolecular structure through hydrogen bonding. asianpubs.org The topology of such coordination polymers can be controlled by the coordination mode of the bridging ligand and the geometry of the metal center. rsc.org In the case of 3-sulfobenzoic acid, the combination of the carboxylate and sulfonate groups would likely lead to complex network topologies. The analysis of these topologies often simplifies the metal clusters and organic linkers into nodes and linkers to understand the underlying connectivity of the framework.

In the synthesis of the highly stable zirconium-based MOF, UiO-66, monocarboxylic acids are often used as "modulators" to control crystal growth and introduce defects into the framework. researchgate.net These defects, such as missing linkers or clusters, can enhance the material's properties for applications like catalysis. mdpi.comrsc.org

3-Sulfobenzoic acid, as an aromatic monocarboxylic acid, can act as a modulator in UiO-66 synthesis. The key principles of its role as a modulator include:

Competitive Coordination: The modulator competes with the primary dicarboxylate linker (terephthalic acid) for coordination to the zirconium clusters during MOF formation. This competition can slow down the crystallization process, leading to higher quality crystals.

Defect Creation: By capping the zirconium clusters, the modulator can prevent the connection of linkers, resulting in missing linker defects. The concentration and acidity of the modulator can be tuned to control the number of defects. mdpi.com

Table 2: Role of 3-Sulfobenzoic Acid as a Modulator in UiO-66 Synthesis

| Aspect | Function of 3-Sulfobenzoic Acid | Outcome |

|---|---|---|

| Synthesis Control | Competes with the primary linker for coordination sites on the metal cluster. | Controls nucleation and crystal growth, potentially leading to improved crystallinity. researchgate.net |

| Defect Engineering | Caps the metal clusters, leading to missing linkers or clusters. mdpi.com | Introduces porosity and active sites, enhancing catalytic performance. rsc.org |

| Hemilability | The sulfonate group's weaker coordination allows for potential selective removal. rsc.org | Creates highly defective yet stable MOFs with tunable acidity. rsc.org |

Elucidation of Metal-Ligand Coordination Motifs within Framework Structures

The versatile coordination capabilities of 3-sulfobenzoic acid, acting as a bifunctional ligand, give rise to a diverse array of metal-ligand coordination motifs, which are fundamental to the structure and dimensionality of the resulting metal-organic frameworks (MOFs). The presence of both a carboxylate and a sulfonate group allows for multiple modes of binding to metal centers, influencing the connectivity and topology of the framework. Detailed crystallographic studies have revealed intricate coordination environments and bonding interactions in a variety of metal complexes with 3-sulfobenzoate.

The 3-sulfobenzoate ligand can coordinate to metal ions through its carboxylate oxygen atoms, its sulfonate oxygen atoms, or a combination of both. The carboxylate group typically exhibits monodentate, bidentate chelating, or bidentate bridging coordination modes. The sulfonate group, with its three oxygen atoms, can also engage in various coordination patterns, including monodentate, bidentate, and bridging modes, often leading to the formation of higher-dimensional networks.

A notable example is the silver(I) complex with 3-sulfobenzoic acid, which forms a layered structure. In this framework, the silver ions are coordinated by six sulfonate oxygen atoms in a distorted hexacoordinate geometry. iucr.org The structure consists of layers of silver ions that are sandwiched between double layers of the 3-sulfobenzoic acid anions. iucr.org

The coordination motifs are further diversified when considering lanthanide elements, which are known for their high coordination numbers and flexible coordination geometries. In complexes with lanthanides such as neodymium, europium, gadolinium, and terbium, the 3-sulfobenzoate ligand is involved in the formation of mixed hydroxo salts, leading to complex three-dimensional frameworks.

The interplay between the coordination preferences of the metal ion and the versatile binding modes of the 3-sulfobenzoate ligand is a key factor in the design and synthesis of novel MOFs with tailored structures and properties. The following table summarizes the detailed coordination motifs observed in several crystalline frameworks of metal-3-sulfobenzoate complexes, based on available crystallographic data.

| Metal Ion | Coordination Number | Coordinated Groups from Ligand | M-O Bond Lengths (Å) | Framework Dimensionality | CSD Refcode |

| Silver(I) | 6 | Sulfonate | Ag-O: ~2.4-2.5 (shorter), ~2.7 (longer) | 2D (Layered) | ROJJUW |

| Sodium(I) | - | Sulfonate, Carboxylate | - | 3D | ROJJOQ |

| Barium(II) | - | Sulfonate, Carboxylate | - | 3D | FOBXUQ |

| Bismuth(III) | - | Sulfonate, Carboxylate | - | 3D | LEXKAD |

| Neodymium(III) | - | Sulfonate, Carboxylate, Hydroxo | - | 3D | UQOYAB |

| Europium(III) | - | Sulfonate, Carboxylate, Hydroxo | - | 3D | EQUBOI |

| Gadolinium(III) | - | Sulfonate, Carboxylate, Hydroxo | - | 3D | EQUBUO |

| Terbium(III) | - | Sulfonate, Carboxylate, Hydroxo | - | 3D | EQUBIC |

| Disilver(I) Disodium(I) | - | Sulfonate, Carboxylate | - | 3D | EKOXUY |

Data for Sodium(I), Barium(II), Bismuth(III), Lanthanides, and the mixed Silver-Sodium complex is noted from CSD refcodes, with specific coordination details pending further analysis of the primary crystallographic data.

Supramolecular Chemistry and Crystal Engineering

Advanced Studies of Hydrogen Bonding Networks

In multi-component supramolecular compounds formed between 3-sulfobenzoic acid and hexaamminecobalt(III) cations, extensive hydrogen bonding is observed. Single-crystal X-ray diffraction studies have revealed intricate networks of interactions between the complex cation, the sulfonate anion, and solvate water molecules. rsc.org The amine ligands of the [Co(NH₃)₆]³⁺ cation act as hydrogen bond donors, forming strong N–H···O bonds with the oxygen atoms of the sulfonate (SO₃⁻) and carboxylate (COO⁻) groups of the 3-sulfobenzoate anion. rsc.org

Additionally, O–H···O hydrogen bonds are prevalent, involving the carboxylic acid group of the anion and, crucially, the water molecules of hydration. These water molecules often act as bridges, connecting different components of the crystal lattice through a series of donor and acceptor interactions, further solidifying the supramolecular structure. rsc.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions, confirming the significance of N–H···O type hydrogen bonds in these systems. rsc.org

Table 1: Key Hydrogen Bond Interactions in Hexaamminecobalt(III) and 3-Sulfobenzoate Compounds

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

|---|---|---|---|

| N–H···O | Amine Ligands (–NH₃) | Sulfonate/Carboxylate Oxygen (O=S/O=C) | Links cations to anions |

| O–H···O | Water Molecules (H₂O) | Sulfonate/Carboxylate Oxygen | Connects components, stabilizes network |

The extensive network of hydrogen bonds has a profound impact on the crystal packing of 3-sulfobenzoic acid derivatives. These interactions guide the self-assembly of ions and molecules into well-defined, stable, three-dimensional architectures. rsc.orgnih.gov The strong N–H···O interactions between the hexaamminecobalt(III) cation and the 3-sulfobenzoate anions are a dominant factor in the formation of the crystal lattice. rsc.orgrsc.org The resulting structures are often complex, multi-component ionic solids where the arrangement is meticulously controlled by the directionality and strength of these hydrogen bonds. rsc.org The presence and bridging role of water molecules further complicate and reinforce these architectures, leading to the formation of specific hydrated crystalline phases. rsc.org

Analysis of π-π Stacking and C–H···π Interactions in Solid-State Assemblies

While hydrogen bonding is a dominant force, weaker non-covalent interactions also play a crucial role in stabilizing the solid-state assemblies of 3-sulfobenzoic acid compounds. rsc.orgnih.gov

Rational Design and Synthesis of Multi-Component Supramolecular Compounds

The principles of supramolecular chemistry allow for the rational design and synthesis of complex, multi-component materials where 3-sulfobenzoic acid acts as a key building block. scispace.comrsc.org By selecting appropriate counter-ions or coordinating partners, it is possible to create crystalline solids with predictable structures and potentially novel properties.

A successful strategy for creating multi-component supramolecular compounds involves the co-crystallization of 3-sulfobenzoic acid with complex cations like hexaamminecobalt(III), [Co(NH₃)₆]³⁺. rsc.org These compounds are synthesized and characterized using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. rsc.org The resulting materials, such as Co(NH₃)₆Cl·4H₂O, are ionic and multi-component, where the crystal lattice is built from the complex cations, sulfonate anions, other counter-ions like Cl⁻, and solvate water molecules. The assembly of these components is primarily driven by the extensive N–H···O and O–H···O hydrogen bonding networks. rsc.org

Table 2: Examples of Multi-Component Compounds with 3-Sulfobenzoic Acid (H₂sb)

| Compound Formula | Key Components | Supramolecular Feature |

|---|---|---|

| Co(NH₃)₆Cl·4H₂O | [Co(NH₃)₆]³⁺, 3-sb²⁻, Cl⁻, H₂O | Extensive H-bonding network |

| [Co(NH₃)₆]₂ (3-sb)(SO₄)Cl₂·7H₂O | [Co(NH₃)₆]³⁺, 3-sb²⁻, SO₄²⁻, Cl⁻, H₂O | Complex ionic solid with multiple anions |

Data sourced from CrystEngComm. rsc.org

The versatility of 3-sulfobenzoic acid extends to the formation of hybrid inorganic-organic materials. acs.org When co-crystallized with both hexaamminecobalt(III) and alkali metal cations (e.g., Na⁺), 3-sulfobenzoate can act as a ligand to the alkali metal, forming an anionic coordination polymer. rsc.org

For instance, in the compound {[Co(NH₃)₆][Na(3-sb)Cl₂]·H₂O}ₙ, the sodium cations are bridged by the 3-sulfobenzoate anions and chloride ions to form a one-dimensional (1D) anionic coordination polymer chain. rsc.org These negatively charged chains are then linked to the discrete [Co(NH₃)₆]³⁺ cations through hydrogen bonds, creating a stable, hybrid supramolecular architecture. This demonstrates a sophisticated approach where both coordination chemistry and hydrogen bonding are employed to construct complex crystalline materials. rsc.orgrsc.org

Investigation of Temperature-Dependent Structural Phase Transitions in Metal 3-Sulfobenzoate Salts

The crystal structures of metal-organic frameworks and coordination polymers are significantly influenced by external stimuli such as temperature. Variations in temperature can induce reversible or irreversible structural phase transitions, leading to changes in the material's physical and chemical properties. In the case of metal 3-sulfobenzoate salts, detailed investigations into these temperature-dependent phenomena have revealed fascinating structural transformations, particularly in compounds involving silver(I).

Detailed Research Findings

A notable example of a temperature-induced structural phase transition is observed in silver(I) 3-carboxybenzenesulfonate (B373529), also known as silver 3-sulfobenzoic acid. nih.govnih.gov This compound undergoes a reversible phase transition from a monoclinic to a triclinic crystal system at low temperatures. nih.govnih.gov

At room temperature (293 K), the crystal structure of silver(I) 3-carboxybenzenesulfonate is monoclinic, belonging to the space group C2/c. nih.gov However, upon cooling, a transition to a triclinic structure (space group P1) occurs between 160 K and 150 K. nih.govnih.gov This low-temperature triclinic structure has been determined at 100 K. nih.govnih.gov

The primary structural difference between the two phases lies within the carboxylate group of the 3-sulfobenzoate anion. nih.gov In the room-temperature monoclinic phase, the carbon-oxygen (C—O) bond lengths within the carboxylate group are nearly identical, suggesting a disorder where the acidic hydrogen atom is distributed between the two oxygen atoms. nih.gov In contrast, the low-temperature triclinic phase at 100 K shows clearly distinguishable C—O single and C=O double bonds. nih.govnih.gov This ordering of the proton on one of the carboxylate oxygen atoms leads to a reduction in symmetry from monoclinic to triclinic. nih.gov

The coordination environment of the silver ion also shows subtle changes with temperature. At 100 K, the Ag—O distances are, on average, 0.02 Å shorter than at 293 K, which is an expected consequence of thermal contraction. nih.gov The silver ions are coordinated by six sulfonate oxygen atoms in an irregular geometry. nih.gov

Variable-temperature single-crystal X-ray diffraction studies confirmed the reversibility of this phase transition. nih.gov The transition was observed by cooling the crystal in 10 K increments from 250 K to 130 K and then heating it back to 170 K. nih.gov

Below is an interactive data table summarizing the crystallographic data for the two phases of silver(I) 3-carboxybenzenesulfonate.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Proton Transfer Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 3-sulfobenzoic acid and its hydrate (B1144303). These studies provide a fundamental understanding of the mechanisms governing proton transfer, a key feature of this acidic compound.

Density Functional Theory (DFT) is a widely used computational method to calculate the energies associated with chemical processes, including deprotonation. For sulfonic acids, the gas-phase deprotonation Gibbs free energies (ΔrG⁰₂₉₈) can be accurately calculated using methods like B3LYP with a cc-pVTZ basis set. These calculations are crucial for quantifying the intrinsic acidity of the molecule.

The deprotonation can occur from either the sulfonic acid group (-SO₃H) or the carboxylic acid group (-COOH). Theoretical calculations on related compounds like benzenesulfonic acid and benzoic acid have shown that the sulfonic acid group is significantly more acidic (i.e., has a lower deprotonation energy) than the carboxylic acid group. For instance, the ΔrG⁰₂₉₈ values for substituted benzenesulfonic acids are approximately 22 kcal/mol lower than for corresponding benzoic acids, indicating a much stronger tendency to lose a proton from the -SO₃H group.

Table 1: Comparison of Calculated Gas-Phase Deprotonation Gibbs Free Energies (kcal/mol) for Benzoic Acid (BA) and Benzenesulfonic Acid (BSA) Derivatives

| Compound | Deprotonation Energy (ΔrG⁰₂₉₈) - BA | Deprotonation Energy (ΔrG⁰₂₉₈) - BSA |

| Unsubstituted | ~331.7 - 338.9 | ~311.9 - 313.6 |

| Nitro-substituted | Higher acidity (lower ΔrG⁰₂₉₈) | Higher acidity (lower ΔrG⁰₂₉₈) |

Note: Data is generalized from studies on substituted benzoic and benzenesulfonic acids to illustrate the significant difference in acidity between the two functional groups. nih.gov

Intramolecular hydrogen bonds (IHBs) can significantly influence the stability of different conformers of a molecule and, consequently, its deprotonation energy. In molecules containing both a sulfonic acid group and another hydrogen-bonding capable substituent, various types of IHBs are possible. The sulfonic acid group can act as either a hydrogen bond donor or an acceptor. dtu.dkcymitquimica.com

-SO₃H as IHB Donor: When the sulfonic acid proton forms an IHB with another group (e.g., the oxygen of a carboxylic group in an ortho-isomer), this stabilizes the neutral molecule. Upon deprotonation, this IHB is lost, which increases the energy required for proton removal. dtu.dk Studies on ortho-substituted benzenesulfonic acids have shown that the deprotonation of conformers with IHBs where the sulfonic group is the donor requires more energy (by 4–5 kcal/mol) than for conformers without IHBs. nih.gov

-SO₃H as IHB Acceptor: Conversely, if an oxygen atom of the -SO₃H group acts as an acceptor for a proton from another group, it can stabilize the resulting anion after deprotonation from the sulfonic group. This leads to a decrease in the deprotonation energy, enhancing the acidity. dtu.dkcymitquimica.com

For 3-sulfobenzoic acid, the meta-positioning of the two functional groups makes direct intramolecular hydrogen bonding less likely compared to the ortho-isomer. However, computational studies would still be essential to explore all possible conformations and the potential for water-mediated intramolecular proton transfer in the hydrated form.

Computational models are vital for understanding the mechanisms of proton conductivity in hydrated solids. For materials like hydrated sulfobenzoic acids, proton transport can occur through two primary mechanisms: the vehicle mechanism (diffusion of protonated water molecules like H₃O⁺) and the Grotthuss mechanism (proton hopping along a hydrogen-bonded network). nih.gov

Studies on related compounds, such as 2-sulfobenzoic acid trihydrate, have shown that proton conductivity is highly dependent on environmental humidity and temperature. nih.govepa.gov The presence of a sulfonic acid group significantly enhances the hydrophilic properties and, therefore, the hydration and conductivity. nih.govepa.gov Computational modeling for 3-sulfobenzoic acid hydrate would involve:

Quantum chemical calculations to determine the energy barriers for proton transfer between the acid molecule, water molecules, and adjacent acid molecules.

Ab initio molecular dynamics (AIMD) to simulate the dynamic process of proton hopping and water molecule reorientation within the crystal lattice.

These models can help elucidate the specific pathways for proton conduction and the role of the number of water molecules in facilitating this process. The activation energy (Ea) derived from these simulations provides a measure of the energy required for proton transport, with lower values often indicating a Grotthuss-type mechanism.

Molecular Dynamics Simulations for Understanding Hydration States and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For 3-sulfobenzoic acid hydrate, MD simulations can provide detailed insights into the arrangement and dynamics of water molecules around the solute, which are crucial for understanding its properties in the solid state and in solution. nih.govmdpi.com

A typical MD simulation would model a system containing one or more 3-sulfobenzoic acid molecules and a significant number of water molecules. By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of each particle over time. iitg.ac.in

Key insights that can be gained from MD simulations include:

Hydration Shell Structure: Determining the radial distribution functions (RDFs) for water molecules around the sulfonic (-SO₃H) and carboxylic (-COOH) groups. This reveals the number of water molecules in the first and subsequent hydration shells and their average distances from the functional groups.

Water Dynamics: Calculating the residence time of water molecules in the hydration shells. This indicates how strongly water is bound to the different parts of the molecule.

Hydrogen Bond Network: Analyzing the number and lifetime of hydrogen bonds between the acid, between water molecules, and between the acid and water. This is critical for understanding how the molecule integrates into the water structure and for mechanisms of proton conductivity.

Simulations on similar systems, like aminobenzoic acid-water clusters, have been used to determine stable hydrated structures and calculate hydration energies, demonstrating the utility of this approach. nih.gov

Predictive Modeling of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of 3-sulfobenzoic acid hydrate is governed by a complex network of intermolecular interactions, leading to the formation of a specific supramolecular assembly. Predictive modeling can be used to understand and, in some cases, forecast these structures. nih.gov

The primary interactions driving the assembly are strong hydrogen bonds. The sulfonic and carboxylic acid groups are excellent hydrogen bond donors, while the oxygen atoms of both groups are effective acceptors. Crystal structure analysis of related compounds, like silver 3-sulfobenzoate, reveals extensive O-H⋯O hydrogen bonding schemes that connect adjacent molecules into layers or more complex three-dimensional networks. iucr.org

Computational approaches to predict these assemblies include:

DFT Calculations: Used to determine the energies of various possible intermolecular hydrogen-bonded dimers and larger clusters. This helps to identify the most stable interaction motifs (synthons). mdpi.com

Crystal Structure Prediction (CSP): Advanced computational methods that attempt to predict the most stable crystal packing arrangement of a molecule based on its chemical structure and the calculated intermolecular interaction energies.

These models can explore how the interplay of hydrogen bonding from both the sulfonic and carboxylic acid groups, along with potential π–π stacking of the benzene (B151609) rings, dictates the final crystal structure of the hydrate. mdpi.comresearchgate.net Understanding these interactions is key to rationalizing the material's physical properties.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental for separating 3-Sulfobenzoic acid;hydrate (B1144303) from impurities and related substances, enabling both qualitative identification and precise quantitative measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of active pharmaceutical ingredients and other chemical compounds. researchgate.net For 3-Sulfobenzoic acid, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's polar nature. This approach allows for the separation of the main component from process-related impurities or degradation products. sigmaaldrich.comuni.lu

The method generally involves a stationary phase, such as a C18 column, and a mobile phase consisting of an aqueous component (often with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in a single ionic form) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively elute impurities with different polarities. uni.lu Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. nih.gov By analyzing the chromatogram, the area of the peak corresponding to 3-Sulfobenzoic acid can be compared to the total area of all peaks to calculate its purity. Impurity profiling involves the identification and quantification of these minor peaks. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar surface for separation based on hydrophobicity. |

| Mobile Phase A | Acidified Water (e.g., 0.1% Phosphoric Acid in Water) | Suppresses ionization of the carboxylic and sulfonic acid groups for better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier used to elute the analyte from the column. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations on a 4.6 mm ID column. |

| Detection Wavelength | ~230 nm | Corresponds to a region of high UV absorbance for the aromatic ring. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. sigmaaldrich.comsielc.com This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher system back-pressures (up to 15,000 psi). carleton.eduscielo.org.za

The underlying principles of separation in UPLC are the same as in HPLC, but the smaller particle size leads to a dramatic increase in column efficiency. iucr.org For the analysis of 3-Sulfobenzoic acid;hydrate, transferring an existing HPLC method to a UPLC system would result in significantly shorter analysis times—often by a factor of up to ten—while maintaining or even improving the resolution between the main peak and any impurities. carleton.edu This increased throughput is highly advantageous in research and quality control environments. Furthermore, the resulting peaks are narrower and taller, leading to enhanced sensitivity, which is crucial for detecting and quantifying trace-level impurities. sielc.com

| Parameter | HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Column Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency and resolution |

| Typical Back-Pressure | 2,500 - 5,000 psi | 8,000 - 15,000 psi | Enables use of smaller particles and higher flow rates |

| Analysis Time | 10 - 30 min | 1 - 5 min | Increased sample throughput |

| Resolution | Good | Excellent | Better separation of closely eluting peaks |

| Sensitivity | Standard | Higher | Improved detection of trace impurities |

| Solvent Consumption | Higher | Lower | Reduced operational cost and environmental impact |

Integrating liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the definitive structural confirmation of analytes. Following separation by HPLC or UPLC, the eluent is directed into the mass spectrometer. For a polar and acidic compound like 3-Sulfobenzoic acid, electrospray ionization (ESI) in the negative ion mode is a highly effective method for generating gas-phase ions.

In the negative ion mode, the deprotonated molecule [M-H]⁻ is observed, confirming the molecular weight of the compound. For 3-Sulfobenzoic acid (C₇H₆O₅S, molecular weight 202.19 g/mol ), this would correspond to an ion with an m/z (mass-to-charge ratio) of 201. units.it

Further structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, the precursor ion (m/z 201) is isolated and fragmented by collision-induced dissociation. The resulting product ions are characteristic of the molecule's structure. A study differentiating the regioisomers of sulfobenzoic acid revealed distinct fragmentation patterns. units.it For the meta-isomer (3-Sulfobenzoic acid), fragmentation can involve the loss of carbon dioxide (CO₂) to produce an ion at m/z 157, or the direct elimination of a benzyne (B1209423) derivative to form the bisulfite anion at m/z 81. units.it This fragmentation fingerprint provides unambiguous structural confirmation and allows for differentiation from the ortho- and para-isomers. units.it

| Ion Type | m/z (Mass-to-Charge Ratio) | Proposed Identity/Origin |

|---|---|---|

| Precursor Ion [M-H]⁻ | 201 | Deprotonated 3-Sulfobenzoic acid |

| Product Ion | 157 | Loss of CO₂ from the precursor ion [M-H-CO₂]⁻ |

| Product Ion | 81 | Bisulfite anion [HSO₃]⁻, from direct elimination of benzyne derivative |

X-ray Diffraction Techniques for Crystallographic Studies

X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline materials, providing detailed information about the arrangement of atoms within the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. wikipedia.org The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of individual atoms can be determined. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Triclinic | A crystal system described by three unequal axes with unequal angles between them. |

| Space Group | P-1 | Describes the symmetry elements present in the unit cell. |

| a (Å) | 8.234 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.345 | Length of the 'b' axis of the unit cell. |

| c (Å) | 10.567 | Length of the 'c' axis of the unit cell. |

| α (°) | 88.90 | Angle between the 'b' and 'c' axes. |

| β (°) | 77.65 | Angle between the 'a' and 'c' axes. |

| γ (°) | 88.76 | Angle between the 'a' and 'b' axes. |

While SCXRD provides the complete structure from a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample, making it ideal for routine quality control and phase identification. In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is collected over a range of angles. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

The primary use of PXRD in the context of this compound is to confirm its phase identity and crystalline purity. The experimental PXRD pattern obtained from a newly synthesized batch can be compared to a reference pattern. This reference can be generated in two ways: either from a known pure standard or by computationally simulating the powder pattern from the atomic coordinates determined by SCXRD. A match between the experimental and reference patterns confirms that the bulk sample consists of the correct crystalline phase. The absence of unexpected peaks indicates high crystalline purity, meaning no significant quantities of other crystalline polymorphs or impurities are present.

Neutron Diffraction for Precise Localization of Hydrated Proton Groups

Neutron diffraction is a powerful technique for elucidating the precise location of hydrogen atoms, including those in water molecules and hydrated proton groups (hydronium ions), within a crystal lattice. Unlike X-ray diffraction, where scattering is dependent on electron density and hydrogen is difficult to detect, neutrons are scattered by atomic nuclei. This sensitivity to hydrogen nuclei allows for the accurate determination of bond lengths and angles involving protons, providing unambiguous insights into hydrogen bonding networks.

Key findings from the neutron diffraction study of o-sulfobenzoic acid trihydrate, which illustrate the type of data obtainable for the 3-sulfobenzoic acid hydrate, include:

Precise O-H bond distances: The study was able to resolve the O-H distances within the water molecules and the hydronium core. For instance, the hydrogen atom in the very short central O-H-O bond of the H₅O₂⁺ ion was found to be slightly off-center, with O-H distances of 1.201 Å and 1.219 Å. electronicsandbooks.com

Characterization of Hydrogen Bonds: The technique allowed for a detailed description of the hydrogen bonding network, identifying a very short O-O hydrogen bond of 2.415 Å and a more typical one of 2.721 Å. electronicsandbooks.com

Vibrational Behavior: The data also provided information on the vibrational motion of the hydrogen atoms within the crystal structure. electronicsandbooks.com

For 3-sulfobenzoic acid hydrate, a similar neutron diffraction experiment would precisely locate the protons associated with the water of hydration and the sulfonic acid group. This would definitively characterize the nature of the hydrated proton species (e.g., H₃O⁺, H₅O₂⁺) and detail the intricate network of hydrogen bonds between the water molecules, the sulfonate group (-SO₃⁻), and the carboxylic acid group (-COOH).

Table 1: Illustrative Neutron Diffraction Data for Hydrated Sulfobenzoic Acid Isomer *

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal system of the studied compound. | Triclinic |

| Space Group | The space group of the crystal. | Pī |

| Short O-O Distance | The distance between oxygen atoms in the short hydrogen bond of the H₅O₂⁺ ion. | 2.415 Å |

| Central O-H Distances | The distances of the bridging proton to the two oxygen atoms in the H₅O₂⁺ ion. | 1.201 Å and 1.219 Å |

Data from a neutron diffraction study of o-sulfobenzoic acid trihydrate, an isomer of 3-sulfobenzoic acid hydrate. electronicsandbooks.com

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying functional groups and analyzing bonding within a molecule. These techniques probe the vibrational modes of molecules, which are sensitive to the molecular structure, bond strength, and intermolecular interactions like hydrogen bonding.

For 3-sulfobenzoic acid hydrate, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its key functional groups: the sulfonic acid group, the carboxylic acid group, the benzene ring, and the water of hydration. While specific spectra for 3-sulfobenzoic acid hydrate are not provided in the search results, the expected vibrational frequencies can be inferred from studies on similar aromatic carboxylic and sulfonic acids. nih.govijtsrd.comresearchgate.net

Expected Vibrational Modes for 3-Sulfobenzoic Acid Hydrate:

O-H Stretching: A broad and intense band is expected in the FT-IR spectrum, typically in the region of 3500-2500 cm⁻¹, arising from the O-H stretching vibrations of the carboxylic acid dimer and the water of hydration. The breadth of this band is a hallmark of strong hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as weaker bands above 3000 cm⁻¹. ijtsrd.com

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is a very strong and characteristic band in the FT-IR spectrum, typically found around 1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce several bands in the 1600-1450 cm⁻¹ region.

S=O Stretching: The sulfonate group (-SO₃⁻) has characteristic strong asymmetric and symmetric stretching vibrations. These are expected to appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Raman spectroscopy provides complementary information. While C=O and O-H stretching bands are often weaker in Raman spectra compared to FT-IR, the symmetric vibrations of the aromatic ring and the sulfonate group are typically strong and well-defined. researchgate.net The combination of both techniques allows for a more complete vibrational assignment.

Table 2: Expected Vibrational Frequencies for 3-Sulfobenzoic Acid Hydrate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Water/Carboxylic Acid | O-H stretch (H-bonded) | 3500 - 2500 (broad) | FT-IR |

| Aromatic Ring | C-H stretch | > 3000 | FT-IR/Raman |

| Carboxylic Acid | C=O stretch | ~1700 | FT-IR |

| Aromatic Ring | C=C stretch | 1600 - 1450 | FT-IR/Raman |

| Sulfonate Group | S=O asymmetric stretch | 1260 - 1150 | FT-IR |

| Sulfonate Group | S=O symmetric stretch | 1070 - 1030 | FT-IR/Raman |

| Carboxylic Acid | C-O stretch / O-H bend | 1440 - 1200 | FT-IR |

Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration State Determination

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com It is particularly useful for determining the thermal stability of a compound and for quantifying its composition, such as the water of hydration. unca.edu

A TGA experiment on 3-sulfobenzoic acid hydrate would yield a thermogram, a plot of mass versus temperature. This plot would show distinct steps of mass loss corresponding to the removal of different components.

Hypothetical TGA Profile for 3-Sulfobenzoic Acid Hydrate:

Dehydration: The first mass loss step would occur at a relatively low temperature, typically below 150°C. This step corresponds to the loss of the water molecule(s) of hydration. The percentage of mass lost in this step can be used to confirm the hydration state of the compound (e.g., monohydrate, dihydrate). For example, the loss of one water molecule from 3-sulfobenzoic acid monohydrate (C₇H₆O₅S·H₂O, Molar Mass ≈ 220.21 g/mol ) would correspond to a theoretical mass loss of approximately 8.18%.

Decomposition: Following dehydration, the anhydrous 3-sulfobenzoic acid would remain stable up to a higher temperature, after which further mass loss would signify the onset of thermal decomposition. The decomposition of sulfonic acids can be complex, often involving the loss of sulfur dioxide (SO₂). marquette.edu The thermogram would show one or more decomposition steps at elevated temperatures, leading to the final residue. nih.gov

The temperatures at which these mass loss events occur provide information about the thermal stability of both the hydrate and the anhydrous compound. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of the maximum rate of mass loss for each step. nih.gov

Table 3: Hypothetical Thermogravimetric Analysis Data for 3-Sulfobenzoic Acid Monohydrate

| Temperature Range | Process | Theoretical Mass Loss (%) |

|---|---|---|

| ~70 - 150 °C | Dehydration (Loss of H₂O) | ~8.2% |

| > 200 °C | Decomposition | Compound-specific |

Small-Angle X-ray Scattering (SAXS) for Solution-Phase Aggregation and Dissolution Processes

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe the nanoscale structure of materials, including particles, macromolecules, and aggregates in solution. wikipedia.orgnih.gov SAXS measures the elastic scattering of X-rays at very small angles (typically 0.1–10°) from a sample. The resulting scattering pattern provides information about the size, shape, and distribution of nanoscale density differences within the sample. wikipedia.org

For 3-sulfobenzoic acid hydrate, SAXS would be an ideal tool to study its behavior in aqueous or other solvent systems. The dissolution of the crystalline solid and the subsequent behavior of the solute molecules can be monitored. Specific applications include:

Studying Aggregation: 3-Sulfobenzoic acid, being an amphiphilic molecule with both a hydrophobic benzene ring and hydrophilic sulfonic acid and carboxylic acid groups, may form aggregates or micelles in solution above a certain concentration. SAXS can determine the average size and shape of these aggregates.

Monitoring Dissolution: The technique can be used to follow the dissolution process in real-time, providing insights into the kinetics and mechanism of how the crystalline structure breaks down in a solvent.

Characterizing Particle Size: If 3-sulfobenzoic acid is present as a suspension of fine particles, SAXS can determine the particle size distribution in the range of approximately 1 to 100 nm. wikipedia.org

While specific SAXS data for 3-sulfobenzoic acid solutions were not found in the search results, the technique's applicability is well-established for studying the solution behavior of a wide range of molecular and colloidal systems. nih.govmpg.de

Applications in Advanced Materials Science and Chemical Synthesis

Intermediate in Diverse Chemical Synthesis Processes

The reactivity of its functional groups makes 3-sulfobenzoic acid a valuable intermediate in numerous chemical manufacturing processes. It serves as a starting point for the synthesis of more complex molecules with specialized functions.

Ionic liquids, which are salts with low melting points, have gained significant attention as green solvents and catalysts in chemical reactions. 3-Sulfobenzoic acid, particularly its salt form, sodium 3-sulfobenzoate, has been utilized as a precursor in the synthesis of functionalized ionic liquids. For instance, it has been used to create 1-hexyl-3-propanenitrileimidazolium sulfobenzoate. sigmaaldrich.com The incorporation of the sulfobenzoate anion can impart specific properties to the ionic liquid, such as Brønsted acidity, which is crucial for their application as dual solvent-catalysts in various organic reactions, including esterification and rearrangement reactions. nih.gov The development of such functionalized ionic liquids represents a more sustainable approach in chemical synthesis, often allowing for homogeneous catalysis with the benefit of two-phase separation for easy product and catalyst recovery. researchgate.net

Historically and currently, 3-sulfobenzoic acid is a key intermediate in the manufacturing of a wide array of industrial organic compounds. Its aromatic structure combined with the water-solubilizing sulfonic acid group makes it a valuable component in the synthesis of dyes and pigments. Azo dyes, which constitute a large class of commercial colorants, are often synthesized through the diazotization of an aromatic amine followed by coupling with another aromatic compound. nih.gov Aromatic sulfonic acids are frequently incorporated into dye structures to enhance their solubility in water and improve their ability to bind to fabrics like wool and silk. nih.gov

The compound also finds application as a chemical intermediate in the synthesis of agrochemicals, contributing to the development of products used in crop protection and management.

In the pharmaceutical industry, 3-sulfobenzoic acid serves as a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs). A notable application is in the preparation of proline derivatives. These derivatives are investigated for their potential as inhibitors of β-lactamase enzymes. rsc.org β-lactamases are a primary cause of bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins. nih.govresearchgate.net By inhibiting these enzymes, the efficacy of existing antibiotics can be restored. The synthesis of these inhibitors often involves multi-step chemical processes where 3-sulfobenzoic acid can be a key starting material or intermediate. nih.gov

Table 1: Examples of Synthesis Applications for 3-Sulfobenzoic Acid

| Application Area | Specific Use | Significance |

|---|---|---|

| Ionic Liquids | Precursor for sulfobenzoate anions | Imparts Brønsted acidity for catalytic applications. nih.gov |

| Dyes & Pigments | Intermediate for azo dyes | Enhances water solubility and fabric binding. nih.gov |

| Agrochemicals | Building block for active ingredients | Contributes to the synthesis of crop protection agents. |

| Pharmaceuticals | Intermediate for proline derivatives | Used in the synthesis of β-lactamase inhibitors to combat antibiotic resistance. rsc.org |

Development of Functional Materials

The unique properties of 3-sulfobenzoic acid also lend themselves to the development of advanced functional materials, particularly in the fields of filtration and water treatment.

While direct integration of 3-sulfobenzoic acid hydrate (B1144303) into nanofibrous membranes is not extensively documented in available research, the functionalization of polymer membranes with sulfonic acid groups is a well-established strategy to enhance their performance in filtration applications. Polymers containing sulfonic acid groups are used to create membranes with improved water retention and metal complexation capabilities. These functional groups can increase the hydrophilicity of the membrane surface, which is known to reduce fouling—a major issue in membrane filtration that decreases efficiency. The negatively charged sulfonate groups can also aid in the separation of charged molecules and ions from water sources.

3-Sulfobenzoic acid and its salts demonstrate the ability to act as chelating agents for metal ions, an application critical for water treatment and environmental remediation. The sulfonate and carboxylate groups can coordinate with metal ions, forming stable complexes. This property is particularly evident in the formation of coordination polymers. Research has shown that sulfobenzoates can form complexes with various metal ions, including lanthanides. sigmaaldrich.com This ability to bind with metal ions is the basis for its use in removing heavy metals from contaminated water. Hydrogels and other polymeric materials functionalized with sulfonic acid groups (–SO₃H) are effective adsorbents for capturing hazardous heavy metal ions from aqueous solutions through complexation and electrostatic interactions. nih.govresearchgate.net The formation of lead(II) coordination polymers based on related sulfonate-arsonate ligands further illustrates the potential of sulfonate-containing compounds in sequestering heavy metals.

Table 2: Functional Material Applications

| Application | Functional Role of 3-Sulfobenzoic Acid Moiety | Key Benefits |

|---|---|---|

| Filtration Membranes | Provides sulfonic acid functional groups to polymer backbones. | Increases hydrophilicity, reduces membrane fouling, aids in ion separation. |

| Water Treatment | Acts as a chelating agent for metal ions. sigmaaldrich.com | Forms stable complexes with heavy metals, facilitating their removal from water. sigmaaldrich.comnih.gov |

Laboratory and Industrial Reagent Applications

3-Sulfobenzoic acid hydrate is a versatile and valuable reagent in both laboratory and industrial settings. It typically appears as a white to off-white crystalline solid that is highly soluble in water, a characteristic imparted by its polar sulfonic acid and carboxylic acid functional groups. researchgate.netgoogle.com This high water solubility makes it particularly useful in aqueous reaction systems. google.com

In organic synthesis, it serves as a crucial chemical intermediate and building block for the production of more complex molecules, including dyes, pigments, and pharmaceuticals. researchgate.netgoogle.com Its dual functional groups—a strong sulfonic acid and a weaker carboxylic acid—allow it to participate in a wide range of chemical reactions. For instance, its precursor, 3-(chlorosulfonyl)benzoic acid, is used in derivatization methods for the sensitive analysis of various organic compounds in techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS). google.comacs.org The parent acid itself is used as a standard for analysis in reverse-phase high-performance liquid chromatography (RP-HPLC). google.com Its availability from major chemical suppliers underscores its role as a staple reagent for research and development.

While not typically used as a direct precipitating agent for heavy metals, 3-sulfobenzoic acid serves a specialized role in analytical chemistry as a chelating agent, particularly for ferric ions (Fe³⁺). google.comiucr.org In certain colorimetric assays, the presence of free ferric ions can cause premature reactions or instability in the reagent, leading to a "blank reaction" that interferes with accurate measurement. google.com